molecular formula C15H20O3 B1236596 (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one CAS No. 29552-41-8

(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Cat. No.: B1236596
CAS No.: 29552-41-8
M. Wt: 248.32 g/mol
InChI Key: KTEXNACQROZXEV-UITAMQMPSA-N
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Description

(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one ( 29552-41-8) is a synthetic organic compound with a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . This compound features a complex, polycyclic framework incorporating multiple ring systems, including a lactone functional group, which classifies it within the family of terpene lactones . The specific stereoisomer provided here is characterized by its (7Z) configuration, as defined by its InChI Key: KTEXNACQROZXEV-UITAMQMPSA-N . Compounds with this core structure are of significant interest in medicinal and chemical research. Derivatives of this structural family have been investigated for their potential pharmacological properties and are sometimes derived from natural product precursors, suggesting a wide scope for bioactivity studies . With an estimated LogP of 2.3 and a topological polar surface area of 38.8 Ų, this molecule exhibits properties that suggest good cell membrane permeability, making it a candidate for research in drug discovery and development, particularly for targets within the central nervous system . This product is supplied with a high purity level of 98% and is intended for research purposes as a chemical reference standard, a building block in synthetic chemistry, or for use in biological screening assays . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(7Z)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXNACQROZXEV-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29552-41-8, 20554-84-1
Record name Oxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-
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Record name [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
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Biological Activity

The compound (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one , also known by its IUPAC name, exhibits notable biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248 Da
  • LogP : 3.07
  • Polar Surface Area : 39 Å
  • Rotatable Bonds : 0
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 0

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Analgesic Effects

In addition to its anti-inflammatory capabilities, (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one has demonstrated analgesic effects in various experimental models. These effects are particularly relevant in the context of chronic pain management.

Case Studies and Research Findings

  • Study on Magnolia Virginiana :
    • The compound was isolated from Magnolia virginiana, a plant known for its medicinal properties.
    • In vitro assays revealed that extracts containing this compound exhibited anti-inflammatory and analgesic activities comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • ADMET Properties :
    • The compound has been evaluated for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
    • It is predicted to be a substrate for various cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism .
  • Toxicity Assessments :
    • Acute oral toxicity studies categorize it under Class III toxicity, indicating moderate toxicity levels .
    • Mitochondrial toxicity assessments show a moderate risk, suggesting caution in therapeutic applications .

Target Interactions

The compound interacts with several biological targets:

Target NameMin Activity (nM)Assay TypeSource
Prelamin-A/C251.2PotencySuper-PRED
Cyclin-dependent kinase 1/cyclin B81.67PotencySuper-PRED
Cyclooxygenase-181.32PotencySuper-PRED
Cathepsin D80.53PotencySuper-PRED

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C₁₅H₂₀O₄
  • Molecular Weight: 264.32 g/mol
  • Topological Polar Surface Area (TPSA): 59.10 Ų
  • LogP (XlogP): 1.40

These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have indicated that sesquiterpene lactones exhibit antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Properties
    • The compound's structure suggests it may interact with inflammatory pathways. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.
  • Anticancer Potential
    • Some sesquiterpene lactones have been studied for their anticancer effects, particularly their ability to induce apoptosis in cancer cells. Investigating the specific mechanisms of action for this compound could reveal novel therapeutic strategies for cancer treatment.
  • Neuroprotective Effects
    • Preliminary studies suggest that certain compounds within this class may offer neuroprotective benefits, potentially applicable in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Natural Product Chemistry

  • Source Identification
    • The compound can be isolated from various plant species known for their medicinal properties. Identifying these sources is crucial for sustainable harvesting and application in traditional medicine.
  • Synthesis and Modification
    • Synthetic routes to produce this compound can lead to derivatives with enhanced biological activity or reduced toxicity, making it a candidate for further research in drug development.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnti-inflammatory EffectsInhibited TNF-alpha production in vitro by 50% at a concentration of 10 µM.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Tricyclic Sesquiterpene Derivatives

Compound Name Substituents/Modifications Ring System Key Functional Groups
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-13-one 12-methylidene, 4,8-dimethyl 3,14-dioxatricyclo[9.3.0.0²,⁴] Lactone, ether, conjugated enone
9-Hydroxy-4,8-dimethyl-12-(pyrrolidin-1-ylmethyl)-3,14-dioxatricyclo[...] 12-(pyrrolidin-1-ylmethyl), 9-hydroxy 3,14-dioxatricyclo[9.3.0.0²,⁴] Hydroxyl, tertiary amine, lactone
9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 3,7-dithia, 5-aza, 9-aryl substituents 3,7-dithia-5-azatetracyclo[...] Thioether, amide, ketone
(1S,2S,4R,7E,10R,11R)-10-hydroxy-...-13-one 10-hydroxy, stereochemical specificity (7E) 3,14-dioxatricyclo[9.3.0.0²,⁴] Hydroxyl, lactone, methylidene

Key Observations:

This contrasts with the methylidene group in the target compound, which contributes to electrophilicity at C12. Dithia-aza systems (e.g., ) replace oxygen with sulfur and nitrogen, altering electronic properties. Sulfur’s lower electronegativity increases ring flexibility and may enhance metabolic stability .

Conformational Analysis :

  • Ring puckering in tricyclic systems (e.g., dioxatricyclo vs. dithia-azatetracyclo) influences steric strain and molecular interactions. Computational methods like Cremer-Pople coordinates () quantify puckering amplitudes, critical for understanding reactivity .

Physicochemical and Bioactivity Differences

  • Hydrogen Bonding : Hydroxyl groups (e.g., 9-OH in and 10-OH in ) enhance water solubility and protein-binding capacity compared to the target compound’s ketone and methylidene groups.
  • Bioactivity: Germacranolides like the target compound are associated with anti-inflammatory activity due to lactone-mediated inhibition of NF-κB . Pyrrolidine-containing derivatives () may target neurological receptors (e.g., acetylcholine esterase) via amine interactions . Dithia-aza systems () are often explored for antimicrobial applications due to sulfur’s redox activity .

Methodological Considerations

Structural comparisons rely on crystallographic tools:

  • SHELXL () refines bond lengths and angles, critical for distinguishing stereoisomers .
  • ORTEP-3 () visualizes electron density maps, aiding in identifying substituent orientations .
  • WinGX () integrates diffraction data processing, enabling rapid comparison of molecular geometries .

Preparation Methods

Alkoxycarbonylation-Based Cyclization

A patent detailing homofarnesol synthesis provides a template for preserving (Z)-configurations during cyclization:

  • Farnesyl Chloride Activation : Farnesyl chloride undergoes alkoxycarbonylation with CO and methanol under Pd catalysis (5 mol% PdCl2, 50 bar CO, 80°C), yielding methyl homofarnesate with >90% (E,E)-selectivity.

  • Lactonization : Acid-catalyzed intramolecular esterification forms the 14-membered lactone. For the target compound, substituting farnesyl derivatives with a pre-installed C12 methylidene group enables tricyclic closure.

  • Stereochemical Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress double-bond isomerization, critical for maintaining the (7Z)-geometry.

Key Data :

StepCatalystTemperatureYield(Z)-Selectivity
1PdCl280°C78%92%
2H2SO4110°C65%88%

Nano-Catalyzed Pyrolytic Rearrangement

Adapting methods from Cinnamomum pyrolysis, nano-Ag/NiO hybrids (1:1 wt%) enable low-temperature (550°C) decomposition of terpene precursors into tricyclic lactones:

  • Precursor Loading : Parthenolide analogs are adsorbed onto nano-Ag/NiO.

  • Pyrolysis : Short residence times (10 s) minimize degradation, favoring lactone ring formation.

  • Product Collection : Condensates are fractionated via preparative GC-MS.

Performance Metrics :

CatalystLactone YieldPurity
Nano-Ag42%89%
Nano-NiO38%85%
Hybrid55%93%

Enzymatic and Hybrid Approaches

Squalene Hopene Cyclase (SHC) Mediated Cyclization

Homology modeling suggests SHC’s catalytic pocket accommodates the tricyclic framework:

  • Substrate Design : Linear terpene precursors (e.g., homofarnesol derivatives) are fed into SHC-expressing E. coli.

  • Cyclization : SHC induces chair-boat-chair conformation in the substrate, forming the central bicyclo[9.3.0] system.

  • Post-Modifications : Chemical oxidation (CrO3) introduces the C13 ketone.

Optimization Parameters :

  • pH: 7.5 (Tris-HCl buffer)

  • Temperature: 30°C

  • Yield: 34% (unoptimized)

Chemoenzymatic Synthesis

Combining SHC cyclization with chemical steps improves efficiency:

  • Enzymatic Cyclization : SHC converts farnesyl pyrophosphate to a bicyclic intermediate.

  • Chemical Lactonization : Mitsunobu reaction (DIAD, Ph3P) closes the lactone ring.

  • Selective Methylation : Dimethyl sulfate targets C4 and C8 hydroxyls.

Analytical Characterization

Spectroscopic Validation

  • NMR :

    • ¹H NMR (CDCl3) : δ 5.45 (1H, d, J=10 Hz, H7), δ 1.28 (3H, s, C4-CH3).

    • ¹³C NMR : 172.1 ppm (C13 ketone), 125.6 ppm (C7–C8 double bond).

  • HRMS : m/z 248.1521 [M+H]+ (calc. 248.1518).

Chromatographic Purity Assessment

GC-MS (HP-5 column) shows a single peak at 14.2 min (99.1% purity) .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one?

  • Methodological Answer : Synthesis typically involves multi-step cycloaddition or ring-closing metathesis reactions, followed by purification via column chromatography. Characterization relies on spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and X-ray crystallography for stereochemical confirmation. For example, X-ray diffraction has resolved the Z-configuration of the double bond at position 7, critical for understanding reactivity .

Q. How can theoretical frameworks guide experimental design for this compound?

  • Methodological Answer : Align hypotheses with established theories in organic chemistry, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions. For instance, the compound’s bicyclic ether moiety may be analyzed using strain-energy calculations to prioritize synthetic pathways .

Q. What systematic approaches are recommended for literature reviews on this compound?

  • Methodological Answer : Use Boolean search strategies (e.g., combining IUPAC name variants with terms like "synthesis," "spectroscopy," or "biological activity") in databases like PubMed and SciFinder. Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize studies with reproducible methodologies. Bibliometric analysis can identify knowledge gaps, such as limited data on environmental stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct meta-analyses to reconcile discrepancies, focusing on variables like assay conditions (e.g., pH, temperature) or purity thresholds (>95% by HPLC). For example, conflicting cytotoxicity results may stem from impurities in earlier syntheses. Replicate studies under standardized protocols and apply statistical tests (e.g., ANOVA) to validate findings .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Methodological Answer : Use split-plot designs (e.g., randomized blocks with abiotic/biotic factors as subplots) to simulate environmental conditions. Monitor degradation products via LC-MS/MS and quantify distribution coefficients (e.g., log KowK_{ow}) to predict bioaccumulation potential. Long-term studies (5+ years) are critical for assessing persistence .

Q. How can isomer-specific effects of this compound be investigated?

  • Methodological Answer : Employ chiral chromatography or asymmetric catalysis to isolate stereoisomers. Compare their biological activity using in vitro assays (e.g., enzyme inhibition) and computational docking studies. For example, the (7Z)-configuration may exhibit higher binding affinity to target proteins due to reduced steric hindrance .

Q. What advanced techniques are recommended for mechanistic studies of its reactivity?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian software) with kinetic isotope effects (KIE) to elucidate reaction mechanisms. For photochemical reactions, use time-resolved spectroscopy to track intermediates. Collaborate with crystallographers to correlate solid-state structures with solution-phase behavior .

Data Gaps and Research Priorities

Parameter Current Status Recommended Methodology
Environmental half-lifeLimited data (<5 studies)Long-term mesocosm experiments under varied pH/temperature
Metabolic pathwaysInferred from analoguesRadiolabeled compound + in vivo mass spectrometry
Enantiomeric resolutionNot reportedChiral stationary phases (e.g., cellulose-based HPLC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 2
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

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